molecular formula C8H16O4 B142127 (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol CAS No. 138736-92-2

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol

Cat. No.: B142127
CAS No.: 138736-92-2
M. Wt: 176.21 g/mol
InChI Key: GFOWJYFIBONBSM-RNFRBKRXSA-N
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Description

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is a chiral chemical building block of high value for advanced research and development, particularly in the fields of medicinal chemistry and polymer science. Its structure, featuring a cyclobutane ring with two chiral centers and two methanol functional groups protected as a ketal, makes it a versatile precursor for constructing complex molecules with defined stereochemistry. In pharmaceutical research, chiral diols analogous to this compound, such as decahydroisoquinolin and 1,2-cyclohexanedimethanol scaffolds, are critically evaluated as hydrophobic centers that interact with enzyme active sites, serving as core structures for novel inhibitors . Furthermore, enantiomerically pure diols like (1R,2R)-1,2-cyclohexanedimethanol are established as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antipsychotic agents like Lurasidone HCl . The rigid cyclobutane scaffold of this compound offers potential for creating novel bioactive molecules with enhanced potency and selectivity. In materials science, the stereochemistry of monomeric diols directly influences the thermal and mechanical properties of the resulting polymers . Cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM) are extensively incorporated into polyesters and copolyesters to enhance characteristics such as glass transition temperature (Tg), clarity, and solvent resistance . The this compound, with its locked stereochemistry and functionalized ring system, presents an opportunity for developing advanced polymers, including biodegradable poly(ester amide)s for biomedical applications . The ketal-protected diol can be selectively deprotected and polymerized via methods such as lipase-catalyzed polycondensation to produce materials with tailored properties for smart films and flexible electronics . This product is intended For Research Use Only (RUO) and is not intended for or approved for human, veterinary, diagnostic, or therapeutic uses.

Properties

IUPAC Name

[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)3-6(4-9)7(8)5-10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOWJYFIBONBSM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1CO)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(C[C@@H]([C@H]1CO)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242221
Record name (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138736-92-2
Record name (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138736-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives with appropriate functional groups that can be transformed into the desired product through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the methoxy groups can result in various functionalized cyclobutane derivatives.

Scientific Research Applications

Pharmaceutical Applications

This compound has been identified as a useful precursor in the pharmaceutical sector. Its unique structural properties make it suitable for developing various medicinal compounds.

  • Medicinal Chemistry : It serves as an intermediate in synthesizing complex molecules that exhibit biological activity. For instance, it may be utilized to create analogs of existing drugs to enhance efficacy or reduce side effects.
  • Research on Drug Interactions : The compound can be used to study drug interactions and mechanisms of action within biological systems. Its ability to form stable bonds with various biological targets allows researchers to investigate its pharmacokinetics and pharmacodynamics.

Chemical Synthesis

(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is also significant in organic synthesis due to its versatile functional groups.

  • Synthetic Intermediates : It acts as a key intermediate in the synthesis of other organic compounds. Its methoxy groups can be modified or replaced to yield different derivatives that may have distinct chemical properties or biological activities.
  • Catalysis : The compound can participate in catalytic reactions, particularly in the formation of cyclic structures or in reactions involving nucleophiles. This feature is valuable for chemists looking to develop new synthetic routes.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. These studies focus on modifying the methoxy groups to enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.

A study investigated the biological activity of compounds derived from this compound against various pathogens. The findings indicated that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :
  • Structure: Cyclobutane core with 1,2-dimethanol and 3,3-dimethoxy substituents.
  • Key Features: High stereochemical specificity, moderate polarity due to methoxy/methanol groups, and ring strain.
Similar Compounds :

(1S,2S)-trans-1,2-Cyclohexanediol (CAS: 57794-08-8) Structure: Six-membered cyclohexane ring with vicinal hydroxyl groups.

1-Fluorocyclobutanemethanol (CAS: 1301207-68-0) Structure: Cyclobutane with a fluorine atom and methanol group. Key Differences: Fluorine substituent introduces electronegativity and lipophilicity, altering reactivity (e.g., in nucleophilic substitutions) .

(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethoxy-cyclobutane (CAS: 1003013-83-9) Structure: Cyclobutane with benzoyl-protected methanol groups and methoxy substituents. Key Differences: Benzoyl groups increase steric bulk and stability, making it less reactive than the target compound .

Physical and Chemical Properties

Property (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol (1S,2S)-trans-1,2-Cyclohexanediol 1-Fluorocyclobutanemethanol
Molecular Weight Not reported 116.16 g/mol Not reported
Melting Point Not reported 107–109°C Not reported
Boiling Point Not reported 117°C (at 23 hPa) Not reported
log Pow Estimated <1 (polar substituents) 0.08 Likely >1 (fluorine substituent)
Hazards Not reported Eye Dam. 1, STOT SE 3 Not reported
Key Observations:
  • The cyclohexanediol derivative has well-documented hazards (severe eye damage, respiratory irritation), whereas safety data for the target compound is lacking.
  • Fluorinated analogs likely exhibit higher lipophilicity, impacting bioavailability in pharmaceutical contexts.

Biological Activity

(1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol is a cyclobutane derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its antiviral effects and other pharmacological activities, supported by relevant data and case studies.

  • Molecular Formula : C8_8H16_{16}O4_4
  • Molar Mass : 176.21 g/mol
  • CAS Number : 138736-92-2

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. It has been identified as an intermediate in the synthesis of optically active cyclobutane nucleosides, which are known for their antiviral activities against various viral infections.

  • Mechanism of Action : The compound's antiviral activity is hypothesized to be linked to its ability to interfere with viral replication processes. Specifically, it may inhibit the action of viral enzymes or disrupt viral entry into host cells.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain viruses in cell cultures. For example, compounds derived from this cyclobutane structure have demonstrated efficacy against herpes simplex virus (HSV) and other RNA viruses.
  • Toxicity Assessment : Toxicological evaluations suggest that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. This is crucial for its potential application in medicinal chemistry.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HSV replication
CytotoxicityLow toxicity in mammalian cells
MechanismPotential inhibition of viral enzymes

Case Study 1: Antiviral Efficacy

A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of various cyclobutane derivatives, including this compound. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This study underscores the potential of this compound as a lead for antiviral drug development.

Case Study 2: Synthesis and Characterization

Another investigation focused on the synthetic pathways leading to this compound. The research highlighted efficient methods for producing this compound with high optical purity and yield. The pharmacological properties were also assessed, revealing promising results regarding its safety profile and biological activity.

Q & A

Q. Key Parameters

  • Solvent selection : Polar aprotic solvents like THF or DMF are preferred for dissolving cyclobutane intermediates and stabilizing charged transition states. For example, THF was used in a 27-hour reaction at 60°C to achieve high conversion in a related methyl ester synthesis .
  • Temperature : Elevated temperatures (60–80°C) accelerate ring-opening/functionalization but may risk epimerization. Lower temperatures (0–25°C) are optimal for stereoretentive steps, such as methyl group introduction via SN2 reactions .

Q. Troubleshooting Low Yields

  • Byproduct formation : Competing pathways (e.g., over-alkylation) can be mitigated by stepwise addition of reagents, as shown in methylamino-cyclobutanecarboxylate syntheses .
  • Catalyst loading : Adjusting metal catalyst ratios (e.g., Pd or Rh) improves selectivity, as seen in silacyclobutane transformations .

What mechanistic insights explain the stability of the cyclobutane ring in this compound under acidic or basic conditions?

Q. Ring Stability

  • Electronic effects : The electron-donating methoxy groups reduce ring strain by delocalizing charge, as observed in silacyclobutanes where substituents stabilize Si–C bonds .
  • Acid/Base Resistance : Under mild conditions, the cyclobutane ring remains intact due to its fused diol structure, which resists nucleophilic attack. However, strong acids (e.g., HCl) may protonate the diol, leading to ring-opening via retro-aldol pathways .

Q. Advanced Mechanistic Studies

  • Kinetic vs. thermodynamic control : Computational studies on analogous cyclobutanes suggest that ring-opening is kinetically disfavored but thermodynamically feasible under harsh conditions.
  • Metal-mediated activation : Transition metals (e.g., Pd or Rh) can cleave strained C–C bonds, as demonstrated in benzosilole syntheses via C–Si bond activation .

How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Q. Data Validation Strategies

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Referencing internal standards (e.g., TMS) ensures consistency .
  • Dynamic processes : Conformational flexibility in the cyclobutane ring may cause signal splitting. Variable-temperature NMR can identify fluxional behavior .

Q. Advanced Techniques

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures, as applied to silacyclobutane analogs .
  • X-ray crystallography : Definitive stereochemical assignment via crystal structure analysis, though challenging for highly polar diols.

What catalytic systems are effective for functionalizing the cyclobutane core of this compound?

Q. Catalytic Functionalization

  • Palladium catalysts : PdCl₂(cod) or Pd/dppb complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura) at the diol’s hydroxyl groups, as seen in aryl boronic acid couplings .
  • Silver-mediated reactions : AgNO₃ activates strained rings for silylene transfer, analogous to silacyclopropane transformations .

Q. Challenges

  • Steric hindrance : The vicinal methoxy groups may limit access to catalytic sites. Bulky ligands (e.g., tpbz) improve substrate-catalyst interactions .

How do computational methods aid in predicting the reactivity of this compound?

Q. Computational Tools

  • DFT calculations : Model transition states for ring-opening or functionalization, as applied to silacyclobutane bond cleavage .
  • Molecular dynamics : Simulate solvent effects on reaction pathways, guiding solvent selection for synthesis .

Q. Case Study

  • Activation barriers : Studies on Zr-mediated Si–C bond cleavage revealed that electron-withdrawing groups lower activation energies, a principle applicable to cyclobutane derivatives .

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